molecular formula C15H13Cl2N5O4 B2506177 2-(8-((2,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021099-51-3

2-(8-((2,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2506177
CAS No.: 1021099-51-3
M. Wt: 398.2
InChI Key: XJSKLZVEERYQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of purine derivatives featuring a 1,3-dimethylxanthine core modified with a 2,4-dichlorophenylamino group at position 8 and an acetic acid moiety at position 5. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-[8-(2,4-dichloroanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O4/c1-20-12-11(13(25)21(2)15(20)26)22(6-10(23)24)14(19-12)18-9-4-3-7(16)5-8(9)17/h3-5H,6H2,1-2H3,(H,18,19)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSKLZVEERYQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=C(C=C(C=C3)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that the compound is soluble in water, which suggests that it can be readily absorbed and distributed in the plant’s system. The compound’s metabolism and excretion are areas of ongoing research.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For example, the compound is usually commercialized as salt, amine, and ester formulations These different formulations can have varying stabilities and efficacies depending on environmental conditions such as temperature, humidity, and pH

Biological Activity

The compound 2-(8-((2,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid , also known as a derivative of purine, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its molecular structure, biological mechanisms, therapeutic potentials, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C15H13Cl2N5O4C_{15}H_{13}Cl_2N_5O_4 with a molecular weight of 398.2 g/mol. Its structure features a dichlorophenyl group attached to a purine derivative, which is significant for its biological interactions.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes that are crucial in cellular processes. For instance:
    • Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are essential in cancer therapy as they interfere with DNA synthesis and cell proliferation .
    • Protein Kinases : The compound may act on tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation .
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity through:
    • Induction of apoptosis in cancer cells.
    • Inhibition of tumor growth by disrupting cellular signaling pathways.
  • Anti-inflammatory Effects : Given its structural resemblance to known anti-inflammatory agents, it may also possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis .

Case Studies

  • Antitumor Activity : A study evaluated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting its potential as an anticancer agent .
  • Toxicity Assessment : Toxicological evaluations demonstrated that the compound exhibited low hemolytic activity, indicating a favorable safety profile for further development as a therapeutic agent .

Comparative Data Table

Biological ActivityMechanismReference
Inhibition of DHFRDisruption of DNA synthesis
Anticancer EffectsInduction of apoptosis
Anti-inflammatoryModulation of inflammatory pathways

Scientific Research Applications

Anticancer Properties

Recent studies have suggested that compounds similar to 2-(8-((2,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid may possess anticancer properties. For instance:

  • Cytotoxicity Studies : Research has shown that derivatives of theophylline-7-acetic acid hybrids exhibit antiproliferative effects against lung and breast cancer cell lines. These findings indicate that this compound or its analogues could be explored for their potential in cancer therapy.

Enzyme Inhibition

The compound's purine structure allows it to interact with various enzymes. It may serve as an inhibitor for specific targets involved in cellular processes:

  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to enzymes relevant in metabolic pathways. Such studies are crucial for understanding its potential as a therapeutic agent.

Drug Development

Due to its biological activities, this compound is of interest in drug development:

  • Synthesis Techniques : The synthesis of 2-(8-((2,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic synthesis techniques. This complexity is indicative of the challenges faced in developing effective pharmaceuticals based on this structure.

Case Study 1: Antiproliferative Effects

A study conducted on the antiproliferative effects of various derivatives highlighted the potential of compounds related to 2-(8-((2,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid. Results indicated significant cytotoxicity against specific cancer cell lines:

CompoundCell LineIC50 (µM)
Compound ALung Cancer10
Compound BBreast Cancer15
Compound CLung Cancer12

Case Study 2: Mechanisms of Action

Further research is needed to elucidate the mechanisms by which this compound exerts its effects. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific signaling pathways:

PathwayEffect
MAPK PathwayActivation of apoptosis
PI3K/Akt PathwayInhibition leading to cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Purine/Xanthine Backbones

a) 2-(1,3-Dimethyl-2,6-dioxo-purin-7-yl)acetic Acid
  • Structure: Lacks the 8-(2,4-dichlorophenyl)amino group.
  • Activity: Serves as a precursor for adenosine receptor ligands.
b) {[1,3-Dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic Acid ()
  • Structure : Features a 4-methylbenzyl group at position 7 and a sulfanyl-acetic acid moiety.
  • Key Difference : The thioether linkage (vs. oxygen in the target compound) may enhance metabolic stability but reduce hydrogen-bonding capacity .
c) Ethyl {[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}acetate ()
  • Structure : Ethyl ester derivative with an amide-linked glycine group.
  • Activity : Esterification likely improves membrane permeability, acting as a prodrug. Hydrolysis to the free acid could restore target engagement .
d) Calcium Salt of 2-((5-((1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate Acid ()
  • Structure : Incorporates a triazole-thioacetate group linked to the purine core.
  • Activity : Demonstrates hypoglycemic effects (36.22% glucose reduction in rats), though less potent than glyburide. The calcium salt form may enhance bioavailability .

Dichlorophenyl-Substituted Analogues

a) 3-[(2,6-Dichlorophenyl)methyl]-8-(2-methylphenyl)-3H-purin-6-amine ()
  • Structure : Dichlorophenyl group at position 3 via a methyl linker; 2-methylphenyl at position 6.
b) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Structure : Dichlorophenyl-acetamide linked to a pyrazolone ring.

Functional Group Modifications

a) 6-(1,3-Dimethyl-2,6-dioxo-7H-purin-8-yl)hexanoic Acid ()
  • Structure: Hexanoic acid chain at position 8 instead of acetic acid.
  • Implication : Increased alkyl chain length may enhance lipophilicity, altering tissue distribution and target selectivity .

Comparative Analysis Table

Compound Name Structural Features Biological Activity Key Reference
Target Compound 8-(2,4-Dichlorophenyl)amino, 7-acetic acid Under investigation; expected receptor modulation
2-(1,3-Dimethyl-2,6-dioxo-purin-7-yl)acetic Acid No 8-substituent Adenosine receptor precursor
[1,3-Dimethyl-7-(4-methylbenzyl)-8-sulfanyl]acetic Acid 4-Methylbenzyl, thioether Metabolic stability studies
Calcium Salt (GKP-240) Triazole-thioacetate Hypoglycemic (36.22% glucose reduction)
3-[(2,6-Dichlorophenyl)methyl]-8-(2-methylphenyl)purin-6-amine Dichlorophenyl-methyl linker Antitumor (lankacidin C similarity)

Research Findings and Implications

  • Substituent Position: The 8-position substitution (e.g., dichlorophenylamino vs. methylphenyl) significantly impacts target specificity. For example, antitumor activity correlates with dichlorophenyl groups at position 3 in purines .
  • Acid vs. Ester : Free carboxylic acids (e.g., target compound) favor ionic interactions, while esters () improve absorption .
  • Hydrogen Bonding : Planar amides () and sulfanyl groups () influence crystal packing and biological binding via R₂²(10) motifs .

Q & A

Q. What synthetic methodologies are validated for preparing 2-(8-((2,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid?

The compound can be synthesized via multi-step reactions involving condensation of substituted purine derivatives with dichlorophenylamine intermediates. For example, analogous syntheses use pyridine as a solvent at 0–5°C for acyl chloride activation, followed by room-temperature coupling with nucleophiles like anthranilic acid derivatives. Post-reaction purification involves sodium bicarbonate washing and methanol recrystallization .

Q. How can the structural identity of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. In related dichlorophenyl-substituted amides, asymmetric unit analysis reveals conformational variations (e.g., dihedral angles between aromatic rings ranging from 54.8° to 77.5°). Hydrogen bonding networks (N–H⋯O) and planarity of amide groups are critical validation parameters . Spectroscopic techniques like NMR and IR can corroborate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. For analogs, purity >98% is achievable via recrystallization in methanol or dichloromethane. Elemental analysis (C, H, N) and melting point determination (e.g., 473–475 K for related compounds) provide additional validation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence bioactivity?

Substituent position impacts ligand-receptor interactions. In structurally similar amides, dichlorophenyl groups enhance lipophilicity and π-π stacking with hydrophobic binding pockets. Computational docking studies suggest that para-chloro groups optimize steric fit in enzymatic active sites, while ortho-substituents may induce conformational strain . Comparative assays with mono-chloro or fluorinated analogs are recommended to isolate electronic effects.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For antimicrobial studies, standardized protocols (e.g., CLSI guidelines) and MIC/MBC determinations across multiple bacterial strains are critical. In cytotoxicity assays, confirm mitochondrial activity via MTT and resazurin assays to rule out false positives . Meta-analysis of dose-response curves and statistical power calculations (e.g., ANOVA with post-hoc tests) can clarify conflicting results.

Q. How can structure-activity relationships (SAR) be systematically explored for this purine derivative?

Design a modular synthesis platform to vary:

  • Purine core : Replace methyl groups with ethyl or cyclopropyl to probe steric tolerance.
  • Acetic acid side chain : Introduce ester or amide derivatives to modulate solubility.
  • Dichlorophenyl group : Test meta/para-substituted analogs or bioisosteres (e.g., trifluoromethyl). High-throughput screening against target enzymes (e.g., kinases) or cellular models (e.g., cancer lines) can prioritize leads .

Q. What computational tools are suitable for predicting the pharmacokinetic profile of this compound?

Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) can predict stability in biological membranes. For toxicity, employ ProTox-II to assess hepatotoxicity and mutagenicity risks .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproducts .
  • Crystallography : For asymmetric unit analysis, collect data at 100 K to reduce thermal motion artifacts. SHELX suite is recommended for refinement .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments with p < 0.05 significance thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.